3-Nonyl-2-thiopheneboronic acid pinacol ester
CAS No.: 2096339-01-2
Cat. No.: VC3011070
Molecular Formula: C19H33BO2S
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096339-01-2 |
|---|---|
| Molecular Formula | C19H33BO2S |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 |
| Standard InChI Key | QVSCDOHSRKNJRW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC |
Introduction
Chemical Identity and Structure
3-Nonyl-2-thiopheneboronic acid pinacol ester is characterized by specific chemical identifiers that establish its unique molecular identity. The compound consists of a thiophene ring bearing a nine-carbon alkyl chain (nonyl group) at position 3 and a pinacol-protected boronic acid moiety at position 2.
Chemical Identifiers
The compound is precisely identified through various chemical nomenclature systems and identifiers as shown in Table 1.
Table 1: Chemical Identity Parameters of 3-Nonyl-2-thiopheneboronic acid pinacol ester
| Parameter | Value |
|---|---|
| CAS Number | 2096339-01-2 |
| Molecular Formula | C19H33BO2S |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane |
| Standard InChIKey | QVSCDOHSRKNJRW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC |
| PubChem Compound ID | 71306575 |
The compound's structure features a thiophene ring that contains a sulfur atom, with the nonyl chain at position 3 providing lipophilicity and the boronic acid pinacol ester group at position 2 enabling participation in various coupling reactions.
Structural Features
The molecular structure comprises several key functional components:
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A thiophene heterocyclic core, which is a five-membered aromatic ring containing a sulfur atom
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A straight-chain nonyl (C9H19) substituent at the 3-position of the thiophene ring
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A boronic acid group at the 2-position that is protected as a pinacol ester (forming a cyclic boronate)
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The pinacol protecting group, which forms a 1,3,2-dioxaborolane ring system
The pinacol ester protection of the boronic acid group enhances stability while maintaining reactivity for subsequent transformations, making it particularly valuable in synthetic organic chemistry.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-Nonyl-2-thiopheneboronic acid pinacol ester is predominantly defined by the boronic acid ester functionality, which enables participation in various coupling reactions. The thiophene ring contributes to its aromatic character, while the nonyl chain imparts lipophilicity to the molecule.
Key reactivity characteristics include:
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The ability to form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions
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Formation of reversible covalent bonds with diols, enabling interactions with biomolecules
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Stability under standard laboratory conditions, but reactivity with strong oxidizing agents
The compound exists in a stable form when protected as a pinacol ester, which prevents unwanted side reactions of the boronic acid group while maintaining its synthetic utility .
Synthesis and Production
Production and Quality Considerations
Commercial production of 3-Nonyl-2-thiopheneboronic acid pinacol ester focuses on achieving high purity for research and pharmaceutical applications. Available data indicates that commercial sources provide the compound with purity ranging from 95% to at least 97% .
Key considerations in production include:
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Maintaining inert atmosphere conditions during synthesis to prevent oxidation of sensitive intermediates
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Optimization of reaction parameters such as solvent choice, concentration, and temperature to achieve high yields
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Purification methods that preserve the integrity of the boronic acid ester functionality
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Quality control testing to ensure consistent purity and performance
The compound is manufactured for research and development purposes and is subject to quality control systems including ISO certification for pharmaceutical intermediates .
Applications and Uses
Role in Organic Synthesis
3-Nonyl-2-thiopheneboronic acid pinacol ester plays a significant role in modern organic synthesis, particularly in carbon-carbon bond formation reactions. Its primary applications include:
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Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling, for the formation of new carbon-carbon bonds
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Building block for the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals
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Preparation of advanced materials with specific electronic or optical properties
The compound's utility stems from the thiophene unit's electronic properties combined with the reactivity of the boronic acid ester group and the modulating effect of the nonyl chain.
Research Findings and Future Perspectives
Current Research Applications
Research involving 3-Nonyl-2-thiopheneboronic acid pinacol ester predominantly focuses on its utility in organic synthesis, particularly through Suzuki-Miyaura coupling reactions. The thiophene-based structure with a pinacol-protected boronic acid group provides a versatile platform for various transformations.
Current research applications include:
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Development of efficient synthetic methodologies for carbon-carbon bond formation
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Exploration of structure-activity relationships in pharmaceutical compounds containing thiophene moieties
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Investigation of interactions between boronic acid derivatives and biological targets
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Integration into advanced materials with specific functional properties
Future Research Directions
Based on the structural features and reactivity profile of 3-Nonyl-2-thiopheneboronic acid pinacol ester, several promising research directions emerge:
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Expansion of its application in medicinal chemistry through exploration of specific protein-boron interactions
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Development of novel catalytic systems that utilize the thiophene-boronic acid scaffold
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Application in sustainable chemistry through water-compatible coupling reactions
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Investigation of structure-property relationships in materials derived from thiophene-boronic acid derivatives
The compound's ability to form reversible covalent bonds with biological molecules suggests potential applications in targeted drug delivery and diagnostic tools that warrant further exploration.
Limitations and Research Gaps
Despite its utility, several limitations and knowledge gaps remain regarding 3-Nonyl-2-thiopheneboronic acid pinacol ester:
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Limited data on comprehensive physical properties and spectroscopic characteristics
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Insufficient information on environmental fate and ecotoxicological profile
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Minimal documentation on specific synthetic applications beyond general coupling reactions
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Relatively few studies exploring structure-activity relationships in pharmaceutical contexts
Addressing these research gaps would enhance understanding of the compound's full potential and facilitate broader applications in various scientific fields.
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